2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine

Cross-coupling Suzuki-Miyaura Site-selectivity

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine (CAS 1214348-26-1) is a polyhalogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group and three distinct halogen substituents (Br, I, Br) on a pyridine ring. Its molecular formula is C₆HBr₂F₃IN, with a molecular weight of 430.80 g/mol.

Molecular Formula C6HBr2F3IN
Molecular Weight 430.79 g/mol
CAS No. 1214348-26-1
Cat. No. B1389772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
CAS1214348-26-1
Molecular FormulaC6HBr2F3IN
Molecular Weight430.79 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(F)(F)F)Br)I)Br
InChIInChI=1S/C6HBr2F3IN/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H
InChIKeyLARRKHJCYVFEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine (CAS 1214348-26-1): Procurement-Ready Polyhalogenated Pyridine Building Block


2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine (CAS 1214348-26-1) is a polyhalogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group and three distinct halogen substituents (Br, I, Br) on a pyridine ring. Its molecular formula is C₆HBr₂F₃IN, with a molecular weight of 430.80 g/mol . The compound serves as a densely functionalized scaffold for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, leveraging the differential reactivity of C–I versus C–Br bonds .

Why Generic Substitution Fails: Halogen Pattern Dictates Synthetic Utility of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine


Polyhalogenated pyridines are not interchangeable; the specific arrangement of halogen atoms dictates regioselectivity in metal-catalyzed cross-coupling and metalation reactions. The presence of an iodine atom at the 3-position, flanked by two bromine atoms at positions 2 and 4, establishes a well-defined reactivity hierarchy (C–I >> C–Br) that enables predictable, stepwise diversification [1]. In contrast, analogs lacking the iodine substituent (e.g., 2,4-dibromo-6-(trifluoromethyl)pyridine) or bearing alternative halogen patterns exhibit different site-selectivity profiles, requiring distinct optimization and often yielding different regioisomeric products .

Quantitative Differentiation of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine: Comparator-Based Evidence


Superior Oxidative Addition Rate: Iodine vs. Bromine in Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than C–Br bonds. Experimental studies on monohalopyridines demonstrate that iodo-pyridines exhibit the highest reactivity, enabling selective coupling at the iodine-bearing position under mild conditions while leaving bromine substituents intact [1]. This differential reactivity is leveraged in 2,4-dibromo-3-iodo-6-(trifluoromethyl)pyridine to achieve predictable, sequential diversification at the 3-position before addressing the 2- and 4-bromo positions.

Cross-coupling Suzuki-Miyaura Site-selectivity Palladium catalysis

Chemoselective Amination: Iodide Preferential Substitution under Metal-Free Conditions

Base-promoted selective amination of polyhalogenated pyridines proceeds with high chemoselectivity for iodide over bromide. Under optimized conditions (DMF/H₂O, K₂CO₃, 120 °C), iodide is preferentially displaced by dimethylamine, while bromides remain largely unreactive [1]. This enables introduction of an amine handle at the 3-position prior to cross-coupling at the bromine sites.

Nucleophilic aromatic substitution Metal-free amination Chemoselectivity Green chemistry

Regioexhaustive Functionalization: Access to All Three Carboxylic Acid Isomers via Metalation

The concept of regioexhaustive functionalization, demonstrated on 2-bromo-6-(trifluoromethyl)pyridine, allows conversion of a single starting material into all three possible carboxylic acids via strategic metalation/halogen migration sequences . The presence of an iodine atom in 2,4-dibromo-3-iodo-6-(trifluoromethyl)pyridine offers an additional handle for halogen-metal exchange, potentially enabling access to a broader set of regioisomers compared to dibromo-only analogs.

Organometallic chemistry Halogen-metal exchange Regioexhaustive functionalization Carboxylation

Validated Application Scenarios for 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine (CAS 1214348-26-1)


Sequential Diversification for Medicinal Chemistry SAR Exploration

The compound's reactivity hierarchy (C3–I > C2–Br ≈ C4–Br) enables a 'couple-diversify' workflow. First, Suzuki-Miyaura coupling installs an aryl group at the 3-position with high selectivity (iodide reactivity >> bromide) [1]. Subsequently, the remaining C2 and C4 bromides can be coupled with a second aryl/heteroaryl boronic acid under slightly modified conditions, generating a library of 2,3,4-trisubstituted-6-(trifluoromethyl)pyridines. This sequential approach eliminates the need for protecting groups and reduces synthetic steps compared to using dibromo-only analogs, which lack the orthogonal iodide handle [1].

Metal-Free Introduction of Amine Handles Prior to Cross-Coupling

Base-promoted amination in DMF/H₂O selectively displaces the C3 iodide with amines (e.g., dimethylamine, morpholine) while leaving C2 and C4 bromides intact [2]. This chemoselectivity allows installation of a nitrogen-containing functional group before performing palladium-catalyzed cross-coupling at the bromine positions. Such orthogonality is valuable for constructing 3-amino-2,4-diaryl-6-(trifluoromethyl)pyridine scaffolds relevant to kinase inhibitor and GPCR modulator programs [2].

Regioexhaustive Carboxylation for Building Block Diversification

Using halogen-metal exchange strategies (e.g., treatment with LDA or LTMP followed by CO₂ quench), the compound can be converted into multiple regioisomeric carboxylic acids . The iodine substituent offers an additional site for selective lithiation and halogen dance processes, expanding the accessible set of functionalized pyridinecarboxylic acid building blocks beyond what is achievable with dibromo-only precursors. This single-compound approach reduces the number of distinct building blocks that must be procured and maintained in inventory .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.